molecular formula C14H19BO5 B3100687 3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid CAS No. 1374325-17-3

3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

Cat. No. B3100687
M. Wt: 278.11 g/mol
InChI Key: SAYYRZNAVQGTBZ-UHFFFAOYSA-N
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Description

The compound is a type of chemical substance that is often used in the preparation of pharmaceuticals and chemical intermediates . It is typically a colorless liquid at room temperature .


Synthesis Analysis

This compound can be synthesized through nucleophilic and amidation reactions . It is also used as an organic boron reagent in organic synthesis .


Molecular Structure Analysis

The structure of the compound has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .


Chemical Reactions Analysis

The compound is often used as a boronic ester synthesis reagent, playing a key role in C-C bond formation, oxidation, and reduction reactions . It is also employed in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C12H18BNO3 and a molecular weight of 235.09 . It has a predicted boiling point of 346.7±27.0 °C and a predicted density of 1.06±0.1 g/cm3 .

Scientific Research Applications

Benzoxaboroles in Research and Clinical Trials

Benzoxaboroles, including compounds with structures similar to 3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid, have been extensively studied for their exceptional properties and wide applications. Their usage ranges from building blocks and protecting groups in organic synthesis to displaying biological activity, with some under clinical trials. Benzoxaboroles have shown potential as molecular receptors for sugars and glycoconjugates due to their ability to bind hydroxyl compounds, making them significant in the development of therapeutic agents and diagnostic tools (Adamczyk-Woźniak et al., 2009).

Benzoic Acid Derivatives and Their Biological Impacts

Benzoic acid and its derivatives have been widely used in foods, feeds, and as preservatives due to their antibacterial and antifungal properties. Studies have indicated that benzoic acid can improve gut functions, including digestion, absorption, and barrier functions. This suggests that derivatives of benzoic acid, similar to the compound , could have significant implications in enhancing gut health and possibly in the development of new food preservatives or therapeutic agents targeting the gastrointestinal system (Mao et al., 2019).

Environmental and Industrial Applications

The application of similar compounds in environmental protection and industry, such as in the treatment of organic pollutants using redox mediators, highlights the potential for 3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid in environmental remediation and industrial processes. The role of these compounds in enhancing the efficiency of pollutant degradation could be pivotal in developing more effective and sustainable methods for managing industrial waste and environmental pollutants (Husain & Husain, 2007).

Safety And Hazards

The compound is generally stable under normal conditions, but it should be stored away from oxidizing agents . It should be handled with appropriate protective measures, such as wearing gloves, goggles, and protective clothing .

Future Directions

The compound has a wide range of applications in pharmacy and biology . It can be used as enzyme inhibitors or specific ligand drugs . In addition, it can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines . Furthermore, boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers .

properties

IUPAC Name

3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BO5/c1-13(2)14(3,4)20-15(19-13)10-7-6-9(12(16)17)8-11(10)18-5/h6-8H,1-5H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAYYRZNAVQGTBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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